molecular formula C19H20N2O3S B2463305 (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1331424-15-7

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2463305
CAS RN: 1331424-15-7
M. Wt: 356.44
InChI Key: LFGGOYYSLYEBGS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)acrylamide and its derivatives have demonstrated significant potential in antitumor applications. A study highlighted the development of a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are potent histone deacetylase (HDAC) inhibitors, showing marked anti-HDAC and antiproliferative activity, especially against prostate cancer cells (Liu et al., 2015). Similarly, a related compound showed significant antiproliferative and cytotoxic activity in colorectal cancer (CRC) cells (Chen et al., 2015). Another research synthesized novel quinolines, including derivatives with anticancer potential against breast cancer cells (Ghorab et al., 2016).

Molecular Docking and Antimicrobial Applications

This compound and its variants have been studied in molecular docking studies, revealing their interaction with various protein receptors, indicating potential for treating inflammatory and cancer conditions, and showing antimicrobial properties (Nair et al., 2014).

Novel Syntheses and Chemical Applications

The compound has also been the focus of novel synthesis methods. A study reported the efficient synthesis of structurally different 2,4-substituted tetrahydroquinolines, which included compounds like N-[2-(α-furanyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] acetamide, demonstrating significant antioxidant properties (Kouznetsov et al., 2011).

properties

IUPAC Name

(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-24-13-19(23)21-10-2-4-14-6-7-15(12-17(14)21)20-18(22)9-8-16-5-3-11-25-16/h3,5-9,11-12H,2,4,10,13H2,1H3,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGGOYYSLYEBGS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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